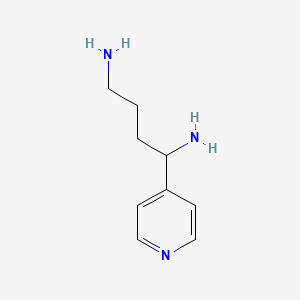

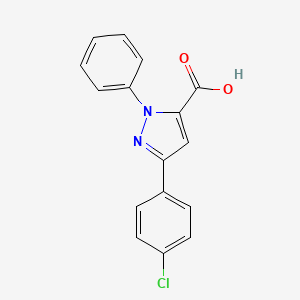

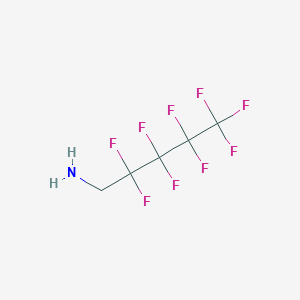

![molecular formula C15H12Cl2O3 B1350164 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 381205-83-0](/img/structure/B1350164.png)

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, also known as m-Chlorobenzyloxycarbonyl chloride, is an organic compound with the molecular formula C9H8ClO3. It is an important reagent used in organic synthesis, particularly in the synthesis of peptides and other derivatives. It is also used in the preparation of pharmaceuticals, agrochemicals, and other compounds. The compound is a colorless solid and is soluble in polar solvents such as alcohols and ethers.

Applications De Recherche Scientifique

Synthesis and Characterization

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride has been explored in various synthetic and characterization studies, focusing on its utility in creating complex organic compounds and understanding its chemical behavior. For instance, Çil, Arslan, and Görgülü (2006) discussed the synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes, indicating reactions of oximes with benzyl chloride, benzoyl chloride, and specifically, 2-chlorobenzoyl chloride among others, to obtain hexa and pentasubstituted compounds. The products were defined through elemental analysis, IR, 1 H, 13 C, and 31 P NMR spectroscopy, showcasing the compound's utility in the preparation of cyclophosphazenes with specific substitutions (Çil, Arslan, & Görgülü, 2006).

Application in Organic Synthesis

The compound has been used in organic synthesis to produce various derivatives. For example, Salama (2020) synthesized new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, where acylation reactions involved acid chlorides including 4-methoxybenzoyl chloride and 2-chlorobenzoyl chloride, demonstrating the compound's flexibility in synthesizing biologically significant molecules (Salama, 2020).

Environmental Applications

Interestingly, research has also delved into the environmental applications of related compounds, such as the work by Brillas, Baños, and Garrido (2003), which studied the mineralization of herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous medium by anodic oxidation, electro-Fenton, and photoelectro-Fenton. While not directly involving 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, this research underlines the broader context of chlorobenzoyl derivatives in environmental chemistry, focusing on the degradation of pollutants (Brillas, Baños, & Garrido, 2003).

Photocatalytic Applications

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation, as explored by Higashimoto et al. (2009), showcases the potential of using benzyl derivatives in photocatalytic processes. Although the study does not directly mention 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, it highlights the relevance of similar compounds in catalysis and the synthesis of valuable chemicals (Higashimoto et al., 2009).

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAMIEOPOMVIBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378144 |

Source

|

| Record name | 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | |

CAS RN |

381205-83-0 |

Source

|

| Record name | 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

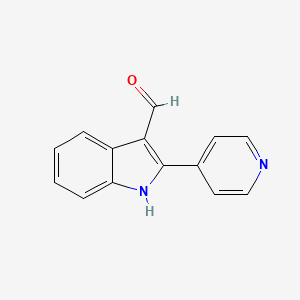

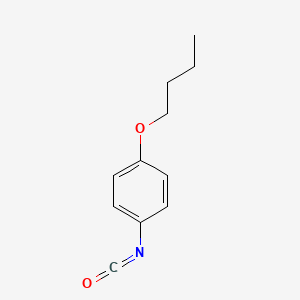

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

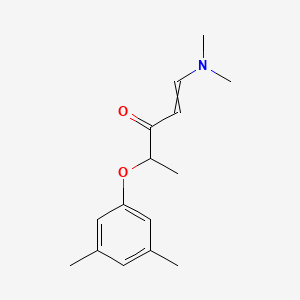

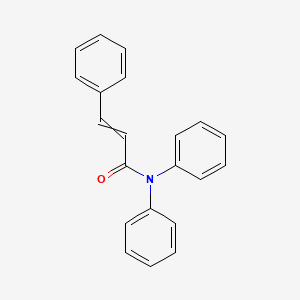

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

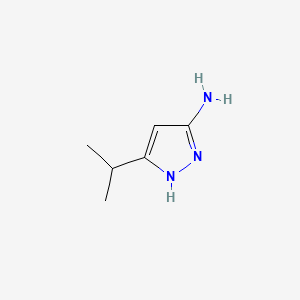

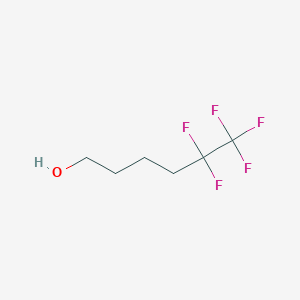

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)